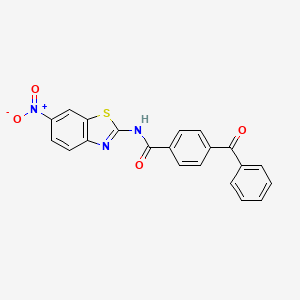![molecular formula C19H16N4O3S B2715278 4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid CAS No. 946279-09-0](/img/structure/B2715278.png)
4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Compounds featuring quinoxalin-6-yl and pyrazole derivatives have shown potential as corrosion inhibitors for metals. Studies reveal that these compounds can significantly reduce the corrosion rate of mild steel in acidic environments. For instance, quinoxaline-based propanones have demonstrated mixed-type inhibitive action, effectively retarding both anodic and cathodic corrosion reactions. Their adsorption onto the metal surface forms a protective film, reducing direct exposure to corrosive agents. This inhibitory action is supported by both experimental findings and computational studies, suggesting a correlation between the molecular structure and corrosion inhibition efficiency (Olasunkanmi & Ebenso, 2019).
Synthetic Applications
Quinoxaline and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. They are utilized in multicomponent reactions to create complex molecules with potential biological activity. For instance, reactions involving quinoxaline derivatives can lead to the formation of condensed isoxazole or pyrazole derivatives. These reactions often proceed via nucleophilic substitution mechanisms, highlighting the versatility of quinoxaline derivatives in synthetic organic chemistry (Dahn & Moll, 1966).
Photolabile Protecting Groups
The use of photolabile protecting groups based on quinoxaline derivatives enables the optical gating of synthetic ion channels. This innovative approach allows for the controlled transport of ionic species in aqueous solutions upon irradiation with UV light. Such applications demonstrate the potential of quinoxaline derivatives in the development of light-responsive materials and devices (Ali et al., 2012).
Antimicrobial Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives, which include quinoxalin-6-yl groups, have been synthesized and evaluated for their antimicrobial properties. These compounds show promising activity against various bacterial and fungal strains, indicating their potential as therapeutic agents. The structure-activity relationship studies suggest that the presence of the quinoxalin-6-yl moiety could be crucial for the observed biological activities (Holla et al., 2006).
特性
IUPAC Name |
4-oxo-4-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(5-6-19(25)26)23-16(11-15(22-23)17-2-1-9-27-17)12-3-4-13-14(10-12)21-8-7-20-13/h1-4,7-10,16H,5-6,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLFXKUGBBCGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2715196.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2715197.png)

![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![6-[(3-nitrobenzyl)thio]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2715203.png)
![2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2715204.png)
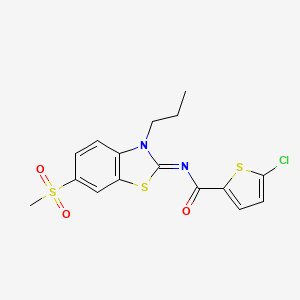
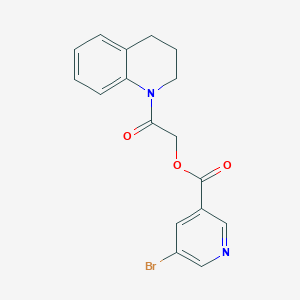

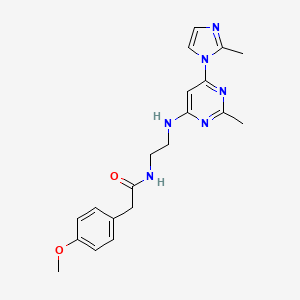
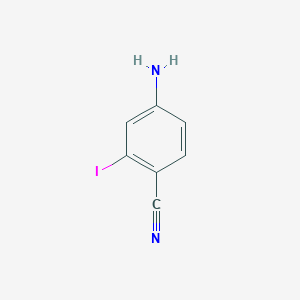
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)
